

An In-depth Technical Guide to alpha-Sophorose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *alpha-Sophorose*

Cat. No.: *B1583250*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **alpha-Sophorose**, a disaccharide with significant potential in various scientific and biomedical fields. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis and analysis, and its roles in key biological signaling pathways.

Core Data Summary

Chemical Identity and Synonyms

alpha-Sophorose, a disaccharide composed of two glucose units linked by a β -1,2 glycosidic bond, is a molecule of interest for its biological activities.[\[1\]](#)

Identifier	Value
CAS Number	20880-64-2 [2] [3] [4] [5]
Molecular Formula	$C_{12}H_{22}O_{11}$ [2]
Molecular Weight	342.3 g/mol [2]
IUPAC Name	(2S,3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol [3]

A variety of synonyms for **alpha-Sophorose** are used in literature and commercial listings:

- A-D-SOPHOROSE[2]
- 2-O-BETA-GLUCOPYRANOSYL-A-D-GLYCOPYRANOSE[2]
- 2-O-BETA-D-GLUCOPYRANOSYL-ALPHA-D-GLUCOSE[2]
- SOYASAPOPENOL A[2]
- SOPHOROSE, A-D-[2]
- a-Sophorose[2]
- EINECS 244-095-9[2]

Physicochemical Properties

The physical and chemical characteristics of **alpha-Sophorose** are summarized below, providing essential data for its handling, storage, and application in experimental settings.

Property	Value
Melting Point	200 °C[2]
Boiling Point	700.9 °C at 760 mmHg[2]
Density	1.76 g/cm ³ [2]
Flash Point	377.7 °C[2]
Solubility	Slightly soluble in Chloroform (heated, sonicated), Methanol, and Pyridine.[2]
Storage Temperature	-20°C, under inert atmosphere, hygroscopic.[2]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **alpha-Sophorose** are crucial for its application in research and development.

One-Pot Enzymatic Synthesis of Sophorose

This protocol describes an efficient method for synthesizing sophorose from inexpensive starting materials, sucrose and glucose.

Materials:

- Sucrose phosphorylase from *Leuconostoc mesenteroides* (LmSP)
- 1,2- β -oligoglucan phosphorylase from *Enterococcus italicus* (EiSOGP)
- exo- β -1,2-glucooligosaccharide sophorohydrolase from *Parabacteroides distasonis* (BDI_3064)
- Glucose
- Sucrose
- Sodium phosphate buffer (pH 7.0)
- Dry yeast
- Size-exclusion chromatography column

Procedure:

- Prepare a reaction mixture containing 5 mM glucose, 250 mM sucrose, and 10 mM sodium phosphate buffer (pH 7.0).
- Add the enzymes at the following concentrations: 5 μ g/mL LmSP, 20 μ g/mL EiSOGP, and 50 μ g/mL BDI_3064.
- Incubate the reaction mixture at 30°C for 48 hours. This typically yields approximately 108 mM sophorose.
- Inactivate the enzymes by heating the mixture at 95°C for 10 minutes.
- To remove residual glucose and fructose, add 2 g of dry yeast to the mixture and incubate at 30°C for 2 hours.

- Purify the sophorose from the reaction mixture using size-exclusion chromatography.
- Collect the fractions containing high-purity sophorose and lyophilize to obtain the final product. A final yield of approximately 45% based on the initial amount of sucrose can be expected.

Isolation of Sophorose from Sophorolipid Production Waste

This protocol outlines a method for isolating sophorose from the waste stream of sophorolipid production by *Candida bombicola*.

Materials:

- Aqueous waste from sophorolipid production
- Carbon-celite column (2.5 x 20 cm)
- Ultrapure water
- Ethanol

Procedure:

- Evaporate the aqueous phase of the sophorolipid production waste to obtain a solid residue containing sugars and salts.
- Dissolve the solid residue in a minimal amount of ultrapure water.
- Apply the dissolved sample to the top of a carbon-celite column.
- Elute the column initially with ultrapure water to remove salts.
- Subsequently, elute the sugars using a stepwise gradient of aqueous ethanol, increasing the concentration from 0% to 20% in 5% increments.
- Sophorose will typically elute with 20% aqueous ethanol.

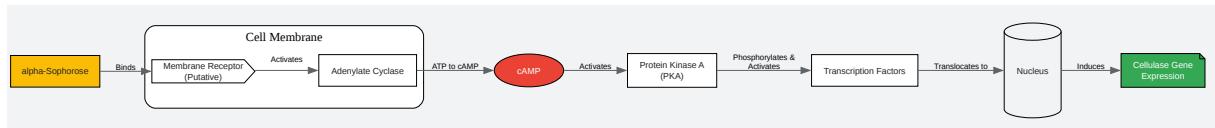
- Combine the fractions containing sophorose and remove the solvent by rotary evaporation to yield a pure sample of sophorose.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve the sophorose sample in deuterium oxide (D_2O).
- Instrumentation: A 500 MHz or higher NMR spectrometer is recommended.
- Data Acquisition: Acquire 1D 1H and ^{13}C NMR spectra, as well as 2D correlation spectra such as COSY, HSQC, and HMBC to fully elucidate the structure and confirm purity. Spectra are typically recorded at an elevated temperature (e.g., 70°C) to improve resolution.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD):

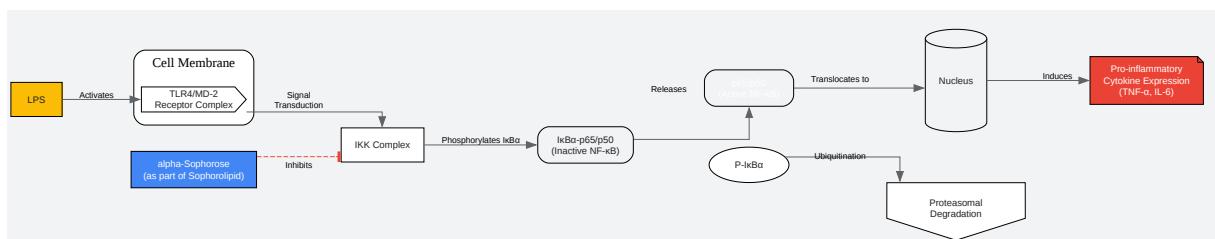

- Column: A CarboPac series column (e.g., PA1, PA100, or PA20) is suitable for carbohydrate analysis.
- Mobile Phase: A high pH mobile phase, typically a sodium hydroxide gradient, is used to ionize the hydroxyl groups of the carbohydrate for separation on the anion-exchange column. A sodium acetate gradient may also be incorporated for the elution of more strongly retained oligosaccharides.
- Detection: Pulsed Amperometric Detection (PAD) with a gold electrode is used for the sensitive and direct detection of underivatized carbohydrates.
- Sample Preparation: Dissolve the sample in high-purity water and filter through a 0.22 μm membrane filter before injection.

Biological Activity and Signaling Pathways

alpha-Sophorose and its related compounds exhibit significant biological activities, including the induction of cellulase production, immunomodulation, and prebiotic effects.

Induction of Cellulase Production in *Trichoderma reesei*

Sophorose is a potent inducer of cellulase gene expression in the fungus *Trichoderma reesei*. This process is, in part, mediated by the cyclic AMP (cAMP) signaling pathway. The presence of sophorose leads to an increase in intracellular cAMP levels, which in turn activates downstream targets, including protein kinase A (PKA), leading to the transcriptional activation of cellulase genes.

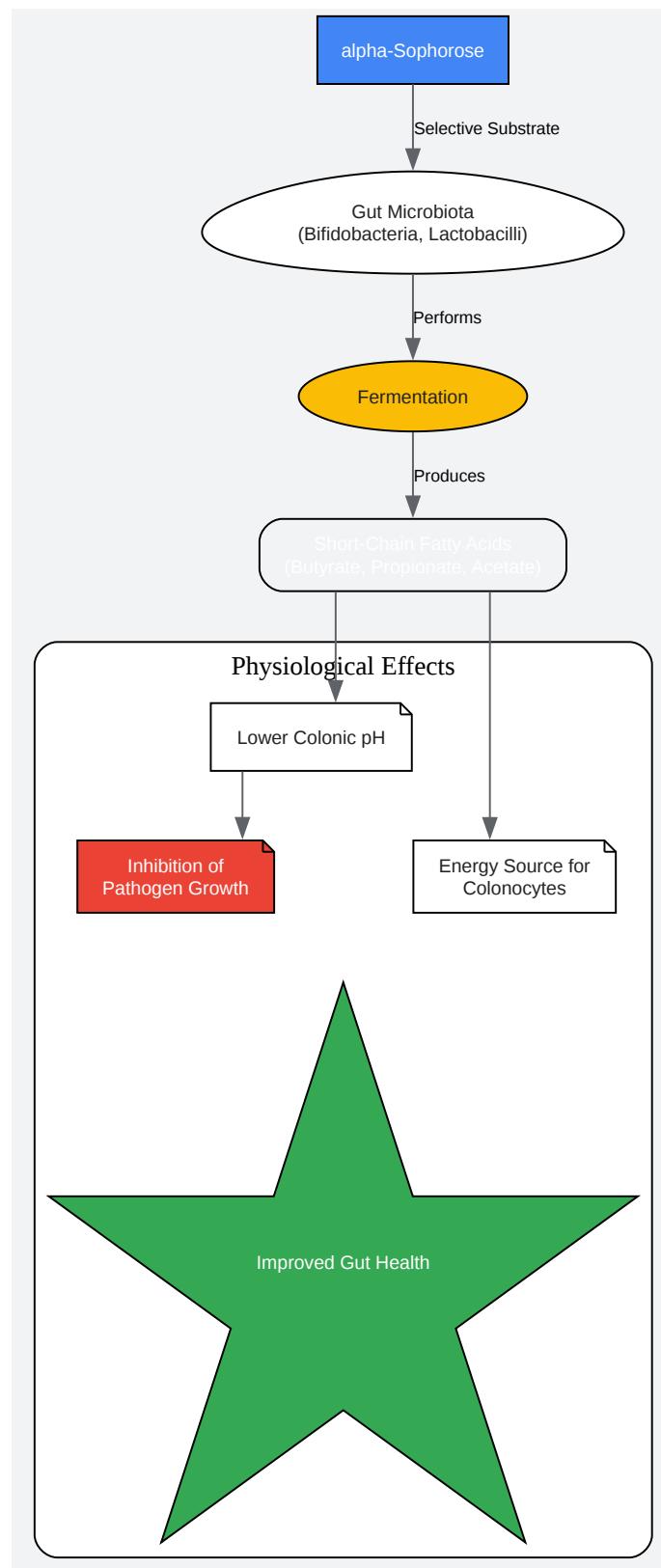


[Click to download full resolution via product page](#)

Caption: Sophorose-induced cellulase expression via the cAMP pathway.

Immunomodulatory Effects and the NF-κB Signaling Pathway

Sophorolipids, which contain a sophorose moiety, have been shown to suppress lipopolysaccharide (LPS)-induced inflammation in macrophages.^[6] This anti-inflammatory effect is mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.^[6] While this research was conducted on sophorolipids, it suggests a likely mechanism for the immunomodulatory properties of sophorose itself. The pathway involves the inhibition of IκBα phosphorylation, which prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6.^[6]



[Click to download full resolution via product page](#)

Caption: Inhibition of the NF-κB pathway by sophorose-containing compounds.

Prebiotic Activity

alpha-Sophorose is recognized for its prebiotic potential, promoting the growth of beneficial gut bacteria.^[2] As a non-digestible oligosaccharide, it reaches the colon intact where it is selectively fermented by probiotic bacteria such as Bifidobacteria and Lactobacilli. This fermentation process produces short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate. These SCFAs contribute to a lower colonic pH, creating an environment that is less favorable for pathogenic bacteria, and they also serve as an energy source for colonocytes, thereby promoting gut health.

[Click to download full resolution via product page](#)

Caption: Prebiotic mechanism of action of **alpha-Sophorose**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Determination of Carbohydrates by High-Performance Anion-Exchange Chromatography Coupled with Pulsed Amperometric Detection (HPAEC-PAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cas 20880-64-2,ALPHA-SOPHOROSE | lookchem [lookchem.com]
- 3. 2-O-beta-D-Glucopyranosyl-alpha-D-glucopyranose | C12H22O11 | CID 88719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 20880-64-2 CAS MSDS (ALPHA-SOPHOROSE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. ALPHA-SOPHOROSE | 20880-64-2 [chemicalbook.com]
- 6. cAMP activates calcium signalling via phospholipase C to regulate cellulase production in the filamentous fungus *Trichoderma reesei* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to alpha-Sophorose]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1583250#alpha-sophorose-cas-number-and-synonyms\]](https://www.benchchem.com/product/b1583250#alpha-sophorose-cas-number-and-synonyms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com